molecular formula C14H14O5 B13943910 6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester

6-Hydroxy-4,5-dimethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13943910
M. Wt: 262.26 g/mol
InChI Key: BVTQILUXDZGLAO-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy-, methyl ester is an organic compound with the molecular formula C14H14O5. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxy and methoxy functional groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-4,5-dimethoxy-2-naphthaldehyde.

    Reduction: Formation of 6-hydroxy-4,5-dimethoxy-2-naphthalenemethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy-, methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 3-hydroxy-: Another hydroxy derivative of naphthalene with different substitution patterns.

    2-Naphthalenecarboxylic acid: The parent compound without the hydroxy and methoxy groups.

    6-Hydroxy-2-naphthoic acid: A similar compound with a hydroxy group at a different position.

Uniqueness

2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy-, methyl ester is unique due to the presence of both hydroxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern also allows for unique interactions in various chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 6-hydroxy-4,5-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O5/c1-17-11-7-9(14(16)19-3)6-8-4-5-10(15)13(18-2)12(8)11/h4-7,15H,1-3H3

InChI Key

BVTQILUXDZGLAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=CC(=C2OC)O

Origin of Product

United States

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